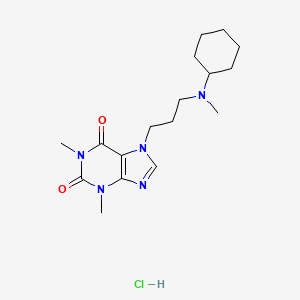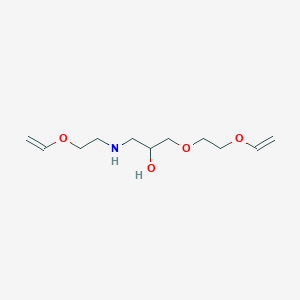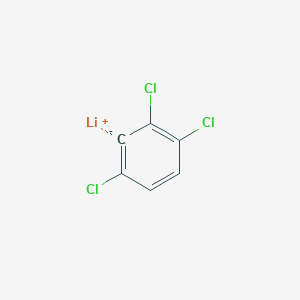
Lithium, (2,3,6-trichlorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium, (2,3,6-trichlorophenyl)- is an organolithium compound that features a lithium atom bonded to a 2,3,6-trichlorophenyl group. This compound is part of a broader class of organolithium reagents, which are widely used in organic synthesis due to their strong nucleophilic and basic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium, (2,3,6-trichlorophenyl)- typically involves the reaction of 2,3,6-trichlorophenyl halides with lithium metal. This process is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) to prevent the highly reactive lithium from reacting with moisture. The general reaction can be represented as: [ \text{2,3,6-Trichlorophenyl halide} + 2\text{Li} \rightarrow \text{Lithium, (2,3,6-trichlorophenyl)-} + \text{Li halide} ]
Industrial Production Methods
Industrial production of lithium, (2,3,6-trichlorophenyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of specialized equipment to handle the reactive nature of lithium and the need for an inert atmosphere to prevent oxidation.
化学反应分析
Types of Reactions
Lithium, (2,3,6-trichlorophenyl)- undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products.
Coupling Reactions: It is often used in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, acyl chlorides, and epoxides. The reactions are typically carried out in anhydrous solvents under inert atmosphere.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield an alkylated product, while oxidation might produce a phenol derivative.
科学研究应用
Lithium, (2,3,6-trichlorophenyl)- has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Material Science: The compound is used in the preparation of advanced materials with specific electronic properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Biochemistry: The compound is used in the study of biochemical pathways and mechanisms.
作用机制
The mechanism of action of lithium, (2,3,6-trichlorophenyl)- involves its strong nucleophilic and basic properties. It can readily donate electrons to electrophiles, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, it targets electrophilic carbon atoms, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
相似化合物的比较
Similar Compounds
Lithium, (2,4,6-trichlorophenyl)-: Similar in structure but with different substitution patterns on the phenyl ring.
Lithium, (2,3,5-trichlorophenyl)-: Another isomer with different substitution positions.
Lithium, (2,3,4-trichlorophenyl)-: Differing in the position of chlorine atoms on the phenyl ring.
Uniqueness
Lithium, (2,3,6-trichlorophenyl)- is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The position of the chlorine atoms can affect the electron density on the phenyl ring, thereby altering its nucleophilicity and basicity compared to other isomers.
This detailed article provides a comprehensive overview of lithium, (2,3,6-trichlorophenyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
164347-56-2 |
|---|---|
分子式 |
C6H2Cl3Li |
分子量 |
187.4 g/mol |
IUPAC 名称 |
lithium;1,2,4-trichlorobenzene-3-ide |
InChI |
InChI=1S/C6H2Cl3.Li/c7-4-1-2-5(8)6(9)3-4;/h1-2H;/q-1;+1 |
InChI 键 |
QJDPUJLUTHTQAR-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C1=CC(=C([C-]=C1Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


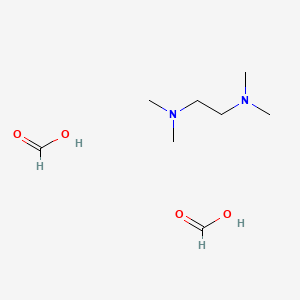

![2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14276215.png)
![1-(Methylsulfanyl)-8-nitro-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B14276216.png)
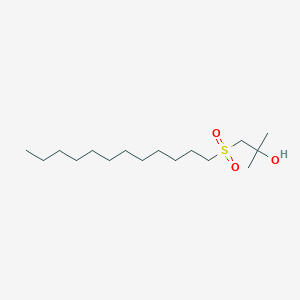
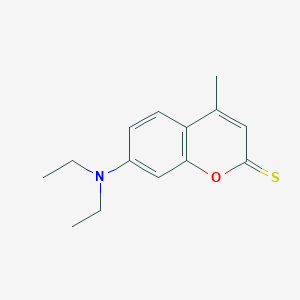
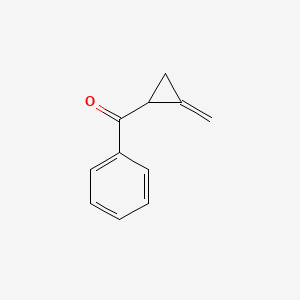
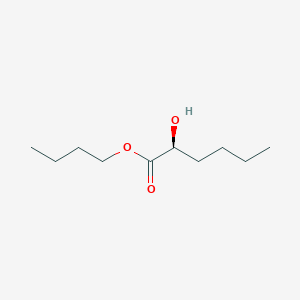
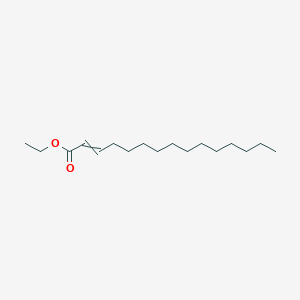
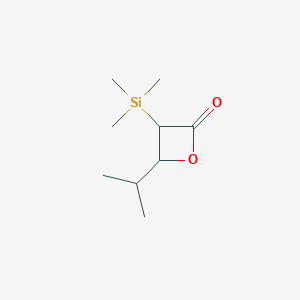
![2-[2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene](/img/structure/B14276248.png)
